[2-Bromo-1-(propan-2-yloxy)ethyl]benzene
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Overview
Description
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene, also known by its IUPAC name (2-bromo-1-isopropoxyethyl)benzene, is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . This compound is a liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene typically involves the bromination of 1-(propan-2-yloxy)ethylbenzene. This can be achieved through the reaction of 1-(propan-2-yloxy)ethylbenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include 1-(propan-2-yloxy)ethylbenzene derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include alcohols or ketones depending on the reaction conditions.
Reduction Reactions: The major product is 1-(propan-2-yloxy)ethylbenzene.
Scientific Research Applications
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(propan-2-yloxy)benzene
- 2-Bromo-1-(methoxy)ethylbenzene
- 2-Bromo-1-(ethoxy)ethylbenzene
Uniqueness
[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an isopropoxy group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(2-bromo-1-propan-2-yloxyethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMACAJGUTHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505199 |
Source
|
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-56-8 |
Source
|
Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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